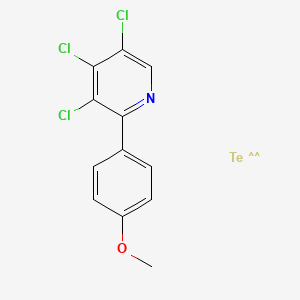

CID 71388216

Description

CID 71388216 is a chemical compound isolated from Citrus essential oil (CIEO), as evidenced by its characterization via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Its chemical structure (Figure 1A in ) suggests a monoterpene or sesquiterpene derivative, common in plant essential oils. The GC-MS total ion chromatogram (Figure 1B) highlights its presence in specific fractions of CIEO, with quantitation data (Figure 1C) indicating variable concentrations across distillation cuts. The mass spectrum (Figure 1D) provides a molecular ion peak at m/z 204, consistent with a molecular formula of C₁₅H₂₄O (calculated molecular weight: 204.35 g/mol). This compound likely contributes to CIEO's bioactivity, though its specific pharmacological roles remain under investigation .

Properties

CAS No. |

62259-76-1 |

|---|---|

Molecular Formula |

C12H8Cl3NOTe |

Molecular Weight |

416.2 g/mol |

InChI |

InChI=1S/C12H8Cl3NO.Te/c1-17-8-4-2-7(3-5-8)12-11(15)10(14)9(13)6-16-12;/h2-6H,1H3; |

InChI Key |

IDOWQNWLVLCESH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C(=C2Cl)Cl)Cl.[Te] |

Origin of Product |

United States |

Preparation Methods

Hydrolysis: The initial step involves hydrolyzing a precursor compound under controlled conditions.

Conversion: The hydrolysate is then converted into the desired compound through a series of chemical reactions.

Purification: The final product is purified to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

CID 71388216 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 71388216 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biological studies to understand cellular processes and molecular interactions.

Medicine: Research has explored its potential therapeutic uses, including its role in drug development and disease treatment.

Industry: This compound is employed in industrial applications, such as the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71388216 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Implications for Research and Development

- This compound ’s relatively low molecular weight (204.35 g/mol) compared to colchicine (399.44 g/mol) or rapamycin (914.17 g/mol) suggests advantages in bioavailability and synthetic accessibility .

- Structural modifications (e.g., hydroxyl group methylation) could enhance its stability or bioactivity, a strategy employed in optimizing colchicine derivatives .

- Further studies should explore synergies between this compound and other CIEO components, leveraging network pharmacology approaches () to identify multi-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.